molecular formula C17H25N3O3 B5277081 Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-methylpropanoyl)amino]benzoate

Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-methylpropanoyl)amino]benzoate

Cat. No.: B5277081
M. Wt: 319.4 g/mol
InChI Key: PALABMZGADJQJU-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-methylpropanoyl)amino]benzoate is a complex organic compound with a unique structure that includes a piperazine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-methylpropanoyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-(4-methylpiperazin-1-yl)benzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-methylpropanoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-methylpropanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-methylpropanoyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzoate ester moiety may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-methylpropanoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-(2-methylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12(2)16(21)18-14-11-13(17(22)23-4)5-6-15(14)20-9-7-19(3)8-10-20/h5-6,11-12H,7-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALABMZGADJQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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